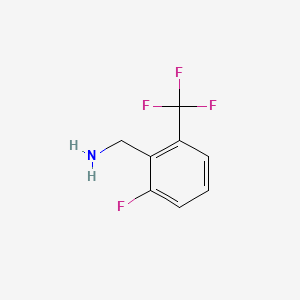

2-Fluoro-6-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYVKQRWNQRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379221 | |

| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-06-0 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239087060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-6-(trifluoromethyl)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTH5K8PW7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluoro-6-(trifluoromethyl)benzylamine CAS number 239087-06-0 properties

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0)

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine-containing moieties can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable reagents, this compound (CAS: 239087-06-0) has emerged as a critical building block, particularly valued for its unique electronic and steric characteristics.[3]

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to explore the causality behind its properties, the rationale for its synthetic routes, and its strategic application in the development of complex, high-value molecules.

Core Physicochemical & Spectral Properties

The compound is a colorless to pale yellow liquid under standard conditions.[3][4][5] Its structure is characterized by a benzylamine core with two potent electron-withdrawing groups, a fluorine atom and a trifluoromethyl (-CF3) group, positioned ortho to the aminomethyl substituent.[4] This specific substitution pattern is the primary driver of its unique reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 239087-06-0 | [3][4][6] |

| Molecular Formula | C₈H₇F₄N | [3][4][6] |

| Molecular Weight | 193.14 g/mol | [3][4][6] |

| Appearance | Colorless to pale yellow liquid | [3][4][7] |

| Purity | ≥92-98% (by GC) | [3][5][7] |

| Density | ~1.312 - 1.351 g/cm³ (Predicted/Experimental) | |

| Refractive Index | ~1.45 - 1.477 | |

| Boiling Point | 146-148 °C | [8] |

| Melting Point | -5 °C | [8] |

| InChI Key | FCYVKQRWNQRCFE-UHFFFAOYSA-N | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4][7] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. Industrial-scale production prioritizes cost-effective starting materials, high yields, and product purity.[9] While several routes exist, a common strategy involves the transformation of a corresponding benzonitrile or benzyl alcohol derivative.

Generalized Synthetic Workflow

A prevalent synthetic strategy begins with a suitably substituted benzoic acid or benzyl alcohol, proceeding through functional group interconversions to arrive at the target primary amine. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

Caption: Generalized synthetic pathways to the target compound.

Detailed Experimental Protocol: Reduction of Benzonitrile

This protocol is a representative example adapted from established chemical literature, demonstrating a common laboratory-scale synthesis.

Objective: To synthesize this compound via the reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq)

-

Zinc powder (6.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

5L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel.

Procedure:

-

Reaction Setup: In a 5L three-neck flask, charge 2-Fluoro-6-(trifluoromethyl)benzonitrile (e.g., 207.0 g, 1.0 mol). Sequentially add ethanol (500 mL), water (200 mL), and concentrated hydrochloric acid (400 mL). Stir the mixture for 30 minutes at room temperature.[6]

-

Reductant Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add zinc powder (e.g., 390 g, 6.0 mol) portion-wise, ensuring the internal temperature does not exceed 5 °C.[6] The rate of addition is critical to control the exothermic reaction.

-

Reaction Progression: After the complete addition of zinc powder, warm the reaction system to 80-85 °C and maintain this temperature for 1 hour to drive the reduction to completion.[6]

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove excess zinc and inorganic salts. Wash the filter cake with ethanol (300 mL).[6]

-

Crystallization: Combine the filtrates and concentrate them under reduced pressure until a significant amount of solid (the hydrochloride salt of the product) precipitates.

-

Final Product: Collect the solid by filtration and dry it to yield the target product, this compound, typically as its hydrochloride salt.[6] The free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction.

Trustworthiness Note: This protocol's self-validating nature lies in the clear visual cues for reaction progress. The exothermic nature during zinc addition indicates the reaction is proceeding, and the final precipitation of the product upon concentration provides a clear endpoint for isolation.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the powerful inductive electron-withdrawing effects of the ortho-fluorine and trifluoromethyl groups.[4]

-

Basicity of the Amine: These groups significantly decrease the electron density on the aromatic ring and, by extension, reduce the basicity of the primary amine compared to unsubstituted benzylamine. This lowered nucleophilicity must be considered when planning reactions such as acylations or alkylations, which may require more forcing conditions or stronger bases.

-

Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution. Any substitution reactions would be directed to the positions meta to the electron-withdrawing groups.

-

Synthetic Utility: The true value of this compound lies in its use as a nucleophile. The benzylamine moiety readily participates in reactions to form amides, sulfonamides, and secondary or tertiary amines, installing the unique 2-fluoro-6-(trifluoromethyl)phenyl motif into a larger molecular scaffold. This is the key to its application in drug synthesis.

Applications in Research and Drug Development

The primary industrial application of this compound is as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4]

Keystone Intermediate for Elagolix

This compound is a crucial starting material for the synthesis of Elagolix , a gonadotropin-releasing hormone (GnRH) antagonist.[4][6] Elagolix is used for the management of pain associated with endometriosis.[4] The structural fragment provided by this amine is integral to the final drug's ability to bind to its target receptor and exert its therapeutic effect.

Rationale in Drug Design

The inclusion of the 2-fluoro-6-(trifluoromethyl)phenyl group is a deliberate medicinal chemistry strategy.[1][3]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This helps to increase the drug's half-life and bioavailability.

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve access to the biological target.[2][3]

-

Binding Interactions: The fluorine and trifluoromethyl groups can alter the conformation of the molecule and participate in specific, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within the target's binding pocket, potentially increasing potency and selectivity.[2]

Beyond pharmaceuticals, its unique properties make it a valuable building block for developing novel agrochemicals and advanced materials where chemical stability and specific electronic properties are desired.[3][4]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount. The following guidelines are synthesized from Safety Data Sheets (SDS).

Table 2: Hazard and Safety Information

| Category | Description | Source(s) |

| Primary Hazards | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Material is destructive to mucous membranes and upper respiratory tract. | [10][11] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves (materials to be selected based on specific lab standards, e.g., EN 374), and fire/flame resistant impervious clothing. Use a full-face respirator if exposure limits are exceeded. | [12] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes. Handle in accordance with good industrial hygiene and safety procedures. | [10][12] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. The compound is air-sensitive; store under an inert gas like nitrogen or argon. Keep away from incompatible materials such as strong oxidizing agents. | [4][7][10] |

| First Aid | Inhalation: Move to fresh air; if not breathing, give artificial respiration and seek immediate medical attention. Skin Contact: Immediately wash with plenty of soap and water; remove contaminated clothing and seek medical attention. Eye Contact: Immediately flush with water for at least 15 minutes and seek medical attention. | [10][12] |

| Fire Fighting | Use alcohol-resistant foam, carbon dioxide, or dry powder. Thermal decomposition can generate hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[10] |

Conclusion

This compound is more than a mere chemical intermediate; it is a product of rational design that imparts desirable properties to complex target molecules. Its carefully arranged fluorine substituents provide a unique combination of electronic and steric features that medicinal chemists leverage to enhance metabolic stability, potency, and pharmacokinetics. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to utilize this powerful building block in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 239087-06-0 [chemicalbook.com]

- 7. This compound | 239087-06-0 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. arctomsci.com [arctomsci.com]

- 12. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)benzylamine

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzylamine

Foreword: Understanding a Key Building Block in Modern Chemistry

In the landscape of pharmaceutical and specialty chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique electronic properties of fluorine and trifluoromethyl (-CF3) groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound, CAS No. 239087-06-0, has emerged as a critical intermediate, valued for the precise arrangement of its functional groups.[3] This guide provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven insights for researchers and development professionals.

Core Physicochemical & Structural Characteristics

This compound is a substituted aromatic amine characterized by a benzylamine core with a fluorine atom and a trifluoromethyl group at the ortho positions relative to the aminomethyl group.[3] These electron-withdrawing groups significantly impact the molecule's reactivity and physical properties.[3]

Summary of Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 239087-06-0 | [3][4] |

| Molecular Formula | C₈H₇F₄N | [3][4] |

| Molecular Weight | 193.14 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Purity | Typically ≥ 98% (by GC) | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |

| InChI Key | Not explicitly found for this isomer, but related isomers are available. | |

| Boiling Point | Data not readily available; expected to be elevated due to hydrogen bonding. | |

| Density | Data not readily available; likely >1 g/mL due to fluorination. |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for verifying the identity and purity of any chemical intermediate. The following sections describe the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (-CH₂) protons, and the amine (-NH₂) protons. The aromatic protons would appear as complex multiplets in the aromatic region (approx. 7.0-7.8 ppm), with their chemical shifts and coupling patterns influenced by both the fluorine and trifluoromethyl substituents. The benzylic -CH₂ protons would likely appear as a singlet or a narrowly coupled multiplet around 3.9-4.2 ppm. The amine protons typically present as a broad singlet, the chemical shift of which can vary with concentration and solvent.

-

¹³C NMR: The carbon spectrum would show eight distinct signals. The -CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would have their chemical shifts significantly influenced by the attached fluorine and -CF₃ groups, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. The spectrum should display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The -CF₃ group would appear as a singlet at approximately -63 ppm, a characteristic region for this functional group.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

N-H Stretching: A pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the -CH₂- group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region, often complex due to the presence of both Ar-F and -CF₃ bonds.

Mass Spectrometry (MS)

Under electron ionization (EI-MS), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 193. The fragmentation pattern would likely involve the loss of the amine group or cleavage at the benzylic position, leading to characteristic fragment ions.

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective use as a synthetic intermediate.

Common Synthetic Pathways

The synthesis is a multi-step process that requires careful control of reaction conditions. A common and logical industrial approach begins with the corresponding benzoic acid derivative.[3][6] The causality behind this choice lies in the commercial availability of the acid and the well-established, high-yielding transformations available for its conversion.

A representative synthetic workflow is outlined below:

Caption: A common multi-step synthesis of this compound.

Expertise-Driven Rationale:

-

Reduction: The reduction of the carboxylic acid to a benzyl alcohol is a critical step. Borane-based reagents are often preferred for their selectivity and high efficiency in reducing carboxylic acids without affecting the aromatic ring or the fluorine substituents.[6]

-

Activation & Substitution: The conversion of the benzyl alcohol to a better leaving group (like a mesylate or halide) is necessary to facilitate nucleophilic substitution. This is followed by reaction with a protected nitrogen source like potassium phthalimide. This two-step sequence (activation then substitution) is often more reliable and higher-yielding than attempting a direct conversion, which might require harsh conditions.

-

Deprotection: The final step involves the cleavage of the protecting group (e.g., using hydrazine for a phthalimide) to liberate the free primary amine. This method is standard and effective.

Chemical Reactivity

The amine functionality of this compound behaves as a typical nucleophile, readily undergoing reactions such as acylation, alkylation, and reductive amination. However, the electronic nature of the aromatic ring is significantly altered. The potent electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups deactivate the ring towards electrophilic aromatic substitution and direct any potential substitutions to the meta positions.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this molecule makes it a highly valuable building block.

Pharmaceutical Intermediate: The Case of Elagolix

The most prominent industrial application of this compound is as a key intermediate in the synthesis of Elagolix.[3][7] Elagolix is a gonadotropin-releasing hormone (GnRH) antagonist used to treat pain associated with endometriosis.[3] The structural fragment derived from this amine is integral to the final drug's architecture, demonstrating its direct relevance in producing modern therapeutics.

Broader Role in Medicinal Chemistry

The incorporation of the 2-fluoro-6-(trifluoromethyl)phenyl moiety into drug candidates is a strategic choice.[4]

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at those positions, which can increase a drug's half-life.[1]

-

Lipophilicity: The -CF₃ group significantly increases lipophilicity (fat-solubility), which can enhance a molecule's ability to cross cell membranes and reach its target.[1][4]

-

Conformational Control: The bulky ortho substituents can lock the molecule into a specific conformation, which may improve its binding affinity and selectivity for a target receptor.

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as a building block in the development of novel agrochemicals (pesticides and herbicides) and advanced materials like specialized polymers and coatings where enhanced chemical stability and specific electronic properties are desired.[3][4]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The information is derived from comprehensive Safety Data Sheets (SDS).[8][9]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is 2-8°C.[3][4]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.[8]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]

-

-

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

-

Self-Validating Experimental Protocol: N-Acetylation

To demonstrate the practical application and establish a trustworthy, self-validating workflow, the following protocol details a standard N-acetylation reaction. This is a foundational transformation in medicinal chemistry for converting a primary amine into a more stable, neutral amide.

Objective: To synthesize N-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)acetamide.

Caption: A self-validating workflow for the N-acetylation of the title compound.

Detailed Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with dry nitrogen.

-

Reagent Addition: Via syringe, add anhydrous dichloromethane (DCM) to dissolve the amine, followed by triethylamine (NEt₃, 1.2 eq). The triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes. A precipitate of triethylamine hydrochloride may form.

-

Reaction Monitoring (In-process Validation): Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine spot is consumed (typically 1-2 hours). This provides real-time validation of reaction completion.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel to obtain the pure N-acetylated product.

-

Structural Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting data must be consistent with the expected structure of N-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)acetamide, thus closing the validation loop.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 7. This compound | 239087-06-0 [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-fluoro-6-(trifluoromethyl)benzylamine, a key intermediate in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various synthetic strategies. The guide details several viable routes, including a multi-step synthesis from 3-fluorobenzotrifluoride, the reductive amination of 2-fluoro-6-(trifluoromethyl)benzaldehyde, the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile, and the amination of 2-fluoro-6-(trifluoromethyl)benzyl bromide. Each pathway is presented with a rationale for its methodological choices, detailed experimental protocols, and a comparative analysis of their respective advantages and challenges. The inclusion of mechanistic diagrams and workflow visualizations aims to provide a clear and thorough understanding of the chemical transformations involved.

Introduction

This compound, with the molecular formula C₈H₇F₄N, is a structurally unique aromatic amine that serves as a critical building block in the synthesis of complex organic molecules.[1] Its distinct substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the aminomethyl group, imparts specific electronic and conformational properties that are highly sought after in medicinal chemistry.[1] The electron-withdrawing nature of these substituents influences the reactivity of both the aromatic ring and the amine functionality, making it a valuable synthon.[1] Notably, this compound is a key intermediate in the production of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of endometriosis.[1] This guide will explore the most prevalent and practical synthetic routes to this important molecule.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several different precursors, each with its own set of advantages in terms of availability of starting materials, scalability, and overall efficiency. The primary disconnection points for retrosynthetic analysis lead to four main strategies:

-

Building from a Toluene Derivative: A multi-step approach starting from the readily available 3-fluorobenzotrifluoride.

-

Functionalization of a Benzaldehyde: Reductive amination of the corresponding aldehyde.

-

Reduction of a Benzonitrile: Catalytic hydrogenation of the nitrile precursor.

-

Substitution on a Benzyl Halide: Amination of the corresponding benzyl bromide.

This guide will delve into the specifics of each of these strategic pathways.

Pathway I: Multi-Step Synthesis from 3-Fluorobenzotrifluoride

This pathway represents a robust and scalable route, starting from a common fluorinated building block and proceeding through several well-established transformations.

Mechanistic Rationale

The core of this strategy involves the ortho-lithiation of 3-fluorobenzotrifluoride, a regioselective process directed by the fluorine and trifluoromethyl groups. The resulting organolithium species is then carboxylated to introduce the carbon that will ultimately become the benzylic carbon of the target amine. Subsequent reduction of the carboxylic acid to a benzyl alcohol, followed by conversion to a leaving group and nucleophilic substitution with a protected amine equivalent (phthalimide), and final deprotection, completes the synthesis.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic Acid [1]

-

Procedure: In a 2L four-necked flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, 50g (0.3 mol) of 3-fluorobenzotrifluoride and 500ml of anhydrous tetrahydrofuran (THF) are added under a nitrogen atmosphere. The flask is cooled to -78°C using a liquid nitrogen bath. 190.5ml (1.6M) of n-butyllithium is added dropwise, maintaining the temperature between -60 to -65°C. After the addition is complete, the reaction is stirred for an additional 5 hours at the same temperature. Carbon dioxide gas is then bubbled through the reaction mixture until the reaction is complete. The reaction is quenched by the addition of a small amount of water and allowed to warm to room temperature. The pH is adjusted to 2 with hydrochloric acid, and the product is extracted with 500ml of ethyl acetate. The organic layer is concentrated under reduced pressure to yield the product as a white solid.

-

Yield: 53g (85%)

-

Purity: 98%

Step 2: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol [1]

-

Procedure: To a 2L three-necked flask containing 52g (0.25 mol) of 2-fluoro-6-(trifluoromethyl)benzoic acid and 520ml of THF under a nitrogen atmosphere, the mixture is cooled to 0-10°C. 28.5g (0.75 mol) of sodium borohydride is added in portions, maintaining the temperature between 0-10°C. 106ml of boron trifluoride etherate (BF₃·OEt₂) is then added dropwise at the same temperature. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the dropwise addition of 600g of water. The pH is adjusted to approximately 9 with solid sodium carbonate. The product is extracted with methyl tert-butyl ether (MTBE) (3 x 500ml). The combined organic layers are washed with saturated sodium chloride solution and concentrated under reduced pressure to give a viscous liquid.

-

Yield: 47g (97%)

-

Purity: 98%

Step 3: Synthesis of this compound via Phthalimide Intermediate [1]

-

Procedure: A phthalimide compound is first synthesized by reacting 2-fluoro-6-(trifluoromethyl)benzyl alcohol with phthalimide. In a subsequent step, 200g of the phthalimide compound and 1600ml of ethanol are heated to 80-85°C under a nitrogen atmosphere. 86g (80%) of hydrazine hydrate is added dropwise, leading to the precipitation of a solid. The mixture is stirred for 1.5 hours, then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. 500ml of water and 600ml of MTBE are added, and the mixture is stirred for 15 minutes. The layers are separated, and the aqueous phase is extracted with 600ml of MTBE. The combined MTBE phases are filtered, and 5L of water is added to the filtrate. The pH is adjusted to 5-6 with 1N hydrochloric acid, and the mixture is extracted with MTBE (2 x 300ml). The aqueous phase pH is then adjusted to 9 with solid sodium carbonate, and the product is extracted with MTBE (2 x 500ml). The combined organic layers are washed with saturated sodium chloride solution and concentrated under reduced pressure to yield the final product as a yellow liquid.

-

Yield: 32g (85% over two steps)

-

Purity: 98%

Workflow Diagram

Caption: Multi-step synthesis from a toluene derivative.

Pathway II: Reductive Amination of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

Reductive amination is a highly versatile and efficient one-pot method for the synthesis of amines from carbonyl compounds.

Mechanistic Rationale

This pathway involves the initial reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent to the desired primary amine. The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the starting aldehyde.

Experimental Protocol

-

Procedure: In a round-bottom flask, dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde (10 mmol) and an ammonia source such as aqueous ammonia (20 mmol) or ammonium acetate in a suitable solvent like methanol or THF (50 mL).[2] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, for example, sodium borohydride (12 mmol), in small portions, ensuring the temperature remains below 10°C.[2] After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by vacuum distillation or column chromatography.[2]

Workflow Diagram

Caption: Reductive amination of the corresponding aldehyde.

Pathway III: Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile

The reduction of a nitrile is a direct and often high-yielding method for the preparation of primary amines.

Mechanistic Rationale

This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents. Catalytic hydrogenation, often employing catalysts like Raney Nickel, is a widely used industrial method that is environmentally benign.[3] The nitrile group is reduced to a primary amine by the addition of hydrogen across the carbon-nitrogen triple bond.

Experimental Protocol

-

Procedure: A solution of 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol is placed in a high-pressure reactor. A catalytic amount of Raney Nickel (typically 5-10 wt%) is added to the mixture.[3] The reactor is then sealed, purged with nitrogen, and pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously. The progress of the reaction is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to give the crude product, which can be purified by distillation.

Workflow Diagram

Caption: Reduction of the corresponding benzonitrile.

Pathway IV: Amination of 2-Fluoro-6-(trifluoromethyl)benzyl Bromide

This route utilizes a nucleophilic substitution reaction on the corresponding benzyl bromide.

Mechanistic Rationale

A common method to avoid over-alkylation, which can be an issue with direct amination with ammonia, is the Gabriel synthesis.[4][5][6][7] This involves the reaction of the benzyl bromide with potassium phthalimide to form an N-alkylated phthalimide. The phthalimide group acts as a protected form of a primary amine and can be subsequently cleaved, typically with hydrazine, to release the desired primary amine.[4][5][6][7]

Experimental Protocol

-

Procedure: 2-Fluoro-6-(trifluoromethyl)benzyl bromide (1.0 eq) and potassium phthalimide (1.05 eq) are dissolved in a suitable solvent such as dimethylformamide (DMF). The mixture is heated with stirring for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water and filtration. The resulting N-(2-fluoro-6-(trifluoromethyl)benzyl)phthalimide is then dissolved in ethanol, and hydrazine hydrate (2-5 eq) is added. The mixture is refluxed for several hours. After cooling, the phthalhydrazide byproduct precipitates and is removed by filtration. The filtrate is concentrated, and the desired amine is isolated by extraction and purified by distillation.

Workflow Diagram

Caption: Amination of the corresponding benzyl bromide.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| I: Multi-step Synthesis | 3-Fluorobenzotrifluoride | n-BuLi, CO₂, NaBH₄, BF₃·OEt₂, Phthalimide, Hydrazine | Scalable, starts from a common building block, well-documented. | Multi-step, requires cryogenic conditions, use of organolithium reagents. |

| II: Reductive Amination | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Ammonia source, reducing agent (e.g., NaBH₄) | One-pot reaction, versatile, generally good yields. | Aldehyde precursor may not be as readily available, potential for side reactions. |

| III: Nitrile Reduction | 2-Fluoro-6-(trifluoromethyl)benzonitrile | H₂, Raney Nickel | Direct conversion, high yields, environmentally friendly with catalytic hydrogenation. | Requires high-pressure hydrogenation equipment, catalyst handling. |

| IV: Benzyl Bromide Amination | 2-Fluoro-6-(trifluoromethyl)benzyl Bromide | Potassium Phthalimide, Hydrazine | Avoids over-alkylation, clean reaction. | Benzyl bromide can be lachrymatory, two-step process from the bromide. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own merits and considerations. The multi-step synthesis from 3-fluorobenzotrifluoride is a well-established and scalable route, albeit with multiple steps and the use of specialized reagents. The reductive amination of the corresponding benzaldehyde and the reduction of the benzonitrile offer more direct conversions and are excellent options for laboratory and industrial-scale production, respectively. The amination of the benzyl bromide via the Gabriel synthesis provides a reliable method for obtaining a pure primary amine. The selection of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific equipment and safety infrastructure available to the researcher.

References

- 1. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzylamine: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a critical building block in modern medicinal chemistry. We will delve into its molecular characteristics, established synthesis protocols, and its significant role as a key intermediate in the development of novel therapeutics, supported by field-proven insights and authoritative references.

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving membrane permeability and target binding affinity.[1]

This compound (CAS No: 239087-06-0) has emerged as a particularly valuable intermediate due to the unique electronic and steric environment created by its ortho-substituted aromatic ring.[3] The presence of both a fluorine atom and a trifluoromethyl group creates a distinct electronic profile that influences the reactivity of the benzylamine moiety, making it a versatile precursor for complex molecular architectures.[3] Its most notable application is as a key intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of endometriosis.[3][4] This guide will explore the fundamental properties, synthesis, and applications that make this compound indispensable for researchers in pharmaceutical and chemical sciences.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzylamine core where the phenyl ring is substituted at the 2-position with a fluorine atom and at the 6-position with a trifluoromethyl group.[3] This specific substitution pattern is crucial to its chemical behavior. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly impacts the reactivity of the aromatic ring and the basicity of the amine group.[3]

Caption: Molecular structure of this compound.

Key Physicochemical Data

A summary of the essential physicochemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 239087-06-0 | [3][5][6][7] |

| Molecular Formula | C₈H₇F₄N | [3][5][6][7][8] |

| Molecular Weight | 193.14 g/mol | [3][4][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [3][6][8] |

| Synonyms | [2-Fluoro-6-(trifluoromethyl)phenyl]methanamine, 2-(Aminomethyl)-3-fluorobenzotrifluoride | [5][6] |

| Purity | Typically ≥98% (GC) | [8] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [3][8] |

Synthesis Protocol: A Validated Laboratory Approach

The synthesis of this compound can be achieved through various multi-step pathways.[3] Below is a detailed protocol adapted from a common synthetic route, which involves the reduction of a nitrile precursor. This method is chosen for its reliability and scalability. A precursor, 2-Fluoro-6-(trifluoromethyl)benzonitrile, is a commercially available starting material.

Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile

Objective: To synthesize this compound via the reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzonitrile

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Diethyl ether or Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-(trifluoromethyl)benzonitrile (e.g., 10 g, 52.9 mmol).

-

Solvent Addition: Dissolve the starting material in 100 mL of anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the 1M solution of borane-tetrahydrofuran complex (e.g., 159 mL, 159 mmol, 3 equivalents) via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl (approx. 50 mL) to decompose the excess borane and the borane-amine complex. Vigorous hydrogen evolution will be observed.

-

Work-up: Stir the mixture at room temperature for 30 minutes. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Add 100 mL of water to the residue. Basify the aqueous solution to a pH > 10 by the slow addition of 2M NaOH solution, ensuring the mixture remains cool. Extract the aqueous layer with diethyl ether or DCM (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary industrial and research application of this compound is as a highly specialized building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its unique substitution pattern is leveraged to construct complex molecules with tailored biological activities.

-

Pharmaceutical Intermediates: As mentioned, the most prominent use is in the synthesis of Elagolix, a GnRH antagonist.[3][4] The benzylamine moiety serves as a reactive handle for coupling reactions, while the fluorinated phenyl ring contributes to the final drug's binding affinity and metabolic profile.

-

Agrochemical Synthesis: The principles of drug design often translate to agrochemistry. This compound is explored in the synthesis of novel pesticides and herbicides, where the fluorinated groups can enhance efficacy and environmental stability.[8]

-

Materials Science: The compound's properties are also valuable in materials science for creating advanced polymers and coatings with enhanced chemical resistance and thermal stability.[8]

-

Organic Chemistry Research: In a broader context, it serves as a versatile building block for creating complex molecules in various research applications, allowing chemists to probe the effects of its unique electronic and steric properties.[8]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and serious eye damage.[5] It may also cause respiratory irritation.[5] Overexposure may lead to methemoglobinemia, where lips and fingernails can turn blue (cyanosis).[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[5][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist.[5] Use non-sparking tools and prevent the build-up of electrostatic charge.[9]

-

Storage: this compound is air-sensitive and should be stored in a tightly closed container under an inert gas (e.g., argon or nitrogen).[3][5] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[3][5] Recommended storage temperature is between 2-8 °C.[8]

-

First Aid: In case of skin contact, immediately wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move the victim to fresh air.[9] If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical advice.[5][9]

By understanding the molecular characteristics, synthesis, and safe handling of this compound, researchers can effectively and safely leverage this potent building block to advance innovations in medicine, agriculture, and materials science.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 239087-06-0 [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. alchemypharm.com [alchemypharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-Fluoro-6-(trifluoromethyl)benzylamine

Introduction: The Structural Significance of 2-Fluoro-6-(trifluoromethyl)benzylamine

This compound is a key building block in contemporary medicinal chemistry and materials science.[1] Its utility is largely derived from the unique electronic properties conferred by the ortho-fluoro and trifluoromethyl substituents on the benzylamine core.[1] These electron-withdrawing groups significantly influence the reactivity of the aromatic ring and the basicity of the amine functionality, making it a crucial intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs).[1] A notable application is in the synthesis of Elagolix, a GnRH antagonist.[1]

This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and structural confirmation in any research or development setting.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound, with the molecular formula C₈H₇F₄N and a molecular weight of 193.14 g/mol , is presented below.[1]

Caption: Chemical structure of this compound.

The strategic placement of the fluorine atom and the trifluoromethyl group creates a unique electronic environment, which is reflected in its spectroscopic data. The following sections will delve into the detailed analysis of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The electron-withdrawing nature of the substituents will generally shift the aromatic protons downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | m | 3H | Ar-H |

| ~ 4.0 | s | 2H | -CH₂- |

| ~ 1.7 | br s | 2H | -NH₂ |

Causality Behind Assignments:

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns (multiplet, m) due to coupling with each other and with the fluorine atom. Their chemical shifts are influenced by the strong deshielding effects of the adjacent fluoro and trifluoromethyl groups.

-

Benzylic Protons (-CH₂-): The two protons of the methylene group are adjacent to the aromatic ring and the nitrogen atom. They are expected to appear as a singlet (s) in a routine spectrum, although they are diastereotopic and could potentially show more complex splitting in a high-resolution spectrum or in a chiral environment. Their chemical shift is downfield due to the proximity of the electronegative nitrogen and the aromatic ring.

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet (br s). The chemical shift and peak shape can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange with trace amounts of water.

Caption: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule. The presence of fluorine will cause C-F coupling, which can be observed as splitting of the carbon signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Coupling | Assignment |

| ~ 160 | d, ¹JCF | C-F |

| ~ 130-140 | m | Ar-C (quaternary) |

| ~ 120-130 | m | Ar-CH |

| ~ 124 | q, ¹JCF | -CF₃ |

| ~ 40 | t | -CH₂- |

Expert Insights on Interpretation:

-

Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet (d). The trifluoromethyl carbon (-CF₃) will appear as a quartet (q) due to coupling with the three fluorine atoms. The aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF), resulting in complex multiplets (m).

-

Quaternary Carbons: The quaternary aromatic carbons (those without attached protons) will generally have weaker signals compared to the protonated carbons.

-

Benzylic Carbon: The benzylic carbon (-CH₂-) will be shifted upfield compared to the aromatic carbons and is expected to appear as a triplet (t) in a proton-coupled spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, we expect to see characteristic absorptions for the N-H, C-H, C=C, C-F, and C-N bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, broad | N-H stretching (amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2950 | Medium | Aliphatic C-H stretching |

| 1600 - 1650 | Medium to strong | C=C stretching (aromatic) |

| 1100 - 1400 | Strong | C-F stretching (trifluoromethyl and aryl fluoride) |

| 1000 - 1250 | Medium | C-N stretching |

Trustworthiness of the Protocol:

A standard protocol for acquiring an IR spectrum involves preparing a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty instrument is first recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Caption: A standard workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Expected Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound. This peak may be of low to moderate intensity due to the facile fragmentation of the benzylamine structure.

-

Key Fragmentation Pathways: The fragmentation of benzylamines is well-documented.[2] The most common fragmentation is the cleavage of the benzylic C-C bond (alpha-cleavage) to form a stable tropylium-like ion or a substituted iminium ion.

Plausible Fragmentation Scheme:

Caption: A simplified fragmentation pathway for this compound.

Authoritative Grounding: The fragmentation patterns of aromatic compounds are well-established in mass spectrometry literature. The loss of the aminomethyl radical to form a substituted benzyl cation is a characteristic fragmentation pathway for benzylamines.[2] Further fragmentation of the aromatic ring can also occur, leading to a complex fragmentation pattern.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the confirmation of molecular weight. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its correct identification and use in their synthetic endeavors.

References

A Technical Guide to Sourcing and Quality Evaluation of 2-Fluoro-6-(trifluoromethyl)benzylamine hydrochloride for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of 2-Fluoro-6-(trifluoromethyl)benzylamine hydrochloride (CAS No. 643088-07-7), a critical starting material for the synthesis of advanced pharmaceutical intermediates, most notably as a key building block for the gonadotropin-releasing hormone (GnRH) antagonist, Elagolix.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into supplier evaluation, material specifications, and robust analytical methodologies for quality control, thereby ensuring the integrity and reproducibility of downstream synthetic processes.

Introduction: The Strategic Importance of a Well-Characterized Starting Material

This compound hydrochloride is a substituted benzylamine derivative whose unique electronic properties, conferred by the ortho-fluoro and trifluoromethyl groups, are pivotal to its utility in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity of a drug molecule, while the fluorine atom can modulate pKa and conformational properties.[4] Given its role as a foundational precursor in multi-step syntheses, the purity and impurity profile of this raw material are of paramount importance. Undisclosed or poorly characterized impurities can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API).[5]

This guide will navigate the complexities of sourcing this reagent, from identifying reputable suppliers to establishing a rigorous quality control framework for incoming material.

Commercial Suppliers and Considerations for Sourcing

A number of chemical suppliers offer this compound hydrochloride, ranging from large, well-established manufacturers to smaller, specialized chemical providers. Researchers should consider factors beyond mere availability and cost, including the supplier's quality management system, transparency in documentation, and technical support.

Identified Commercial Suppliers:

-

J&K Scientific[6]

-

Chem Impex[4]

-

P&S Chemicals[7]

-

J&W Pharmlab[8]

-

ChemicalBook (platform listing multiple suppliers)[9]

-

Sigma-Aldrich[10]

-

BLD Pharm[11]

-

AlchemyPharm[12]

When evaluating potential suppliers, it is crucial to request and scrutinize their technical documentation, including the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS). A comprehensive CoA is a strong indicator of a supplier's commitment to quality.

Understanding the Synthesis and Potential Impurity Profile

A thorough understanding of the synthetic route to this compound hydrochloride is fundamental to anticipating potential impurities. The synthesis of the parent amine typically proceeds through a multi-step sequence, which may then be followed by salt formation.[1][13]

Conceptual Synthetic Pathway:

Caption: A plausible synthetic route to this compound hydrochloride.

Based on this pathway, potential impurities could include:

-

Starting materials and intermediates: Residual amounts of any of the precursors from the synthetic chain.

-

Over- or under-reduced species: Incomplete reduction of the benzoic acid or over-reduction of the aromatic ring.

-

By-products of the amination or deprotection steps: For example, residual phthalimide or hydrazine-related adducts.

-

Isomeric impurities: Arising from incomplete regioselectivity during the carboxylation step.

-

Residual solvents: From the reaction and purification steps (e.g., THF, ethanol, dichloromethane).

Quality Specifications and Certificate of Analysis

While a standardized pharmacopeial monograph for this specific reagent may not exist, a reputable supplier's CoA should provide detailed information on the quality attributes of their product. Below is a composite representation of typical specifications based on commercially available information.[9][12][14]

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Assay | ≥ 98.0% | HPLC |

| Purity | ≥ 98.0% | GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 1.5% | HPLC |

| Residual Solvents | Meets ICH Q3C limits | GC-HS |

Analytical Methods for Quality Control

A robust set of analytical methods is essential for the comprehensive characterization of this compound hydrochloride. The following section details a representative HPLC method for assay and impurity determination, which forms the cornerstone of a self-validating quality control system.

Workflow for Incoming Material QC:

Caption: A comprehensive workflow for the quality control of incoming this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is designed to provide separation of the main component from potential process-related impurities and degradation products.

Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

-

Reference Standard: A well-characterized batch of this compound hydrochloride.

Chromatographic Conditions:

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 |

Experimental Protocol:

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of the sample diluent to obtain a concentration of about 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculations: Calculate the assay of the sample against the standard. Determine the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for unknown impurities.

This method, when validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, provides a reliable means of assessing the purity of this compound hydrochloride.[10][15]

Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the structure of this compound hydrochloride. A general spectrum for a benzylamine hydrochloride in DMSO-d₆ would be expected to show signals for the benzylic protons, the aromatic protons, and the ammonium protons.[16]

Conclusion

The procurement of high-quality this compound hydrochloride is a critical first step in synthetic campaigns targeting complex pharmaceutical molecules like Elagolix. A comprehensive approach that combines diligent supplier selection with a robust, in-house analytical quality control program is essential for mitigating risks to research timelines and ensuring the successful outcome of drug development projects. The methodologies and specifications outlined in this guide provide a framework for establishing such a program, empowering researchers to proceed with confidence in the quality of their starting materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-FLUORO-6-TRIFLUOROMETHYL-BENZYLAMINE HYDROCHLORIDE CAS#: 643088-07-7 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. pschemicals.com [pschemicals.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. 2-FLUORO-6-TRIFLUOROMETHYL-BENZYLAMINE HYDROCHLORIDE manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 10. This compound | 239087-06-0 [sigmaaldrich.com]

- 11. 239087-06-0|this compound|BLD Pharm [bldpharm.com]

- 12. alchemypharm.com [alchemypharm.com]

- 13. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 14. 2-Fluoro-6-trifluoromethyl-benzylamine hydrochloride-西安齐岳生物 [0qy.com]

- 15. hmdb.ca [hmdb.ca]

- 16. pure.mpg.de [pure.mpg.de]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Fluoro-6-(trifluoromethyl)benzylamine

Introduction: The Utility and Inherent Risks of a Key Building Block

2-Fluoro-6-(trifluoromethyl)benzylamine (CAS No. 239087-06-0) is a substituted aromatic amine that has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its unique electronic properties, imparted by the ortho-fluoro and trifluoromethyl substituents, make it a valuable precursor for creating novel therapeutic agents.[2] For instance, it is a key component in the synthesis of Elagolix, a GnRH antagonist used in the management of endometriosis.[1][3]

However, the very reactivity that makes this compound synthetically useful also presents significant health and safety challenges. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, ensuring both personal safety and experimental integrity. The protocols and insights herein are synthesized from established safety data sheets and are designed to foster a proactive safety culture in the laboratory.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of this compound is the foundation of a robust safety protocol. The compound is classified with multiple hazards that necessitate stringent control measures.

Primary Hazards:

-

Corrosive to Skin and Eyes: The compound is designated as Skin Corrosion Category 1B and Serious Eye Damage Category 1.[4] This means it can cause severe, irreversible burns to the skin and can lead to serious eye damage upon contact.[5] The amine functionality and the presence of activating fluoro- and trifluoromethyl- groups contribute to its corrosive nature.

-

Respiratory Irritant: It is also classified as a Specific Target Organ Toxicant (Single Exposure) Category 3, with the potential to cause respiratory irritation.[4] Inhalation of vapors or mists can damage the mucous membranes and upper respiratory tract, leading to symptoms such as coughing, shortness of breath, headache, and nausea.[4]

-

Potential for Methemoglobinemia: Overexposure may result in methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. This can lead to cyanosis, a bluish discoloration of the skin, lips, and nail beds.[4]

Physicochemical and Reactivity Hazards:

-

Combustibility: While not highly flammable, it is a combustible liquid with a flash point of approximately 69.7°C.[5]

-

Air Sensitivity: The compound is sensitive to air, necessitating storage under an inert atmosphere to maintain its integrity and prevent degradation.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions.

-

Hazardous Decomposition Products: Thermal decomposition can generate toxic and corrosive gases, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[4][6]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C8H7F4N | [1][4] |

| Molecular Weight | 193.14 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 173.2°C at 760 mmHg | [5] |

| Flash Point | 69.7°C | [5] |

| CAS Number | 239087-06-0 | [1][3][4] |

Note: Occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.

The Core of Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is donned, a hierarchy of controls must be implemented to minimize exposure risk. The primary principle is to engineer out the hazard wherever possible.

-

Ventilation: All manipulations of this compound must be conducted in a well-functioning chemical fume hood.[4][5] This is the most critical engineering control to prevent inhalation of vapors and to contain any potential spills. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

-

Designated Work Area: Establish a designated and clearly marked area for working with this compound. This administrative control helps to prevent cross-contamination and ensures that all necessary safety equipment is readily accessible.

-

Emergency Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of any potential exposure.[4] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the use of appropriate PPE is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Wear protective gloves that are resistant to this chemical.[4] Given the corrosive nature of the compound, gloves must be inspected for any signs of degradation or perforation before each use.[5]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] Due to the severe eye damage risk, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[4]

-

Skin and Body Protection: A lab coat is required at a minimum. For procedures with a higher risk of splashes or spills, consider wearing chemically resistant aprons or coveralls.[5]

-

Respiratory Protection: If there is a risk of the ventilation system failing or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[5] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

Caption: PPE Selection Workflow for handling this compound.

Safe Handling and Storage Protocols: A Step-by-Step Guide

Adherence to strict protocols is essential for the safe handling and storage of this reactive compound.

Handling Protocol:

-

Preparation: Before starting work, ensure the fume hood is operational, the work area is clear of clutter, and all required PPE is available and in good condition.

-